![molecular formula C18H17F3N6O2 B560317 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B560317.png)
3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid
Vue d'ensemble
Description
Le trifluoroacétate de CHR 6494 est un inhibiteur puissant et sélectif de l'enzyme Haspin, également connue sous le nom de kinase nucléaire protéique spécifique des cellules germinales haploïdes. Ce composé est connu pour sa capacité à bloquer la phosphorylation de l'histone H3 au niveau de la thréonine 3 (H3T3ph), ce qui entraîne un arrêt du cycle cellulaire en phase G2/M et une apoptose subséquente. Il est principalement utilisé dans la recherche scientifique pour étudier la régulation du cycle cellulaire et la biologie du cancer .
Méthodes De Préparation
La synthèse du trifluoroacétate de CHR 6494 implique plusieurs étapes, en commençant par la préparation de la structure de base, la 3-(1H-indazol-5-yl)-N-propyl-imidazo[1,2-b]pyridazin-6-amine. Cet intermédiaire est ensuite mis à réagir avec de l'acide trifluoroacétique pour former le sel de trifluoroacétate. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et nécessitent un contrôle minutieux de la température et du pH pour garantir un rendement élevé et une pureté optimale .
Analyse Des Réactions Chimiques
Reactivity of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine moiety exhibits limited reactivity under physiological conditions but participates in targeted modifications:
- Electrophilic Substitution :
The C-3 position (adjacent to the indazole) is electron-rich, enabling halogenation or nitration under acidic conditions . - N-Alkylation :
The N-propylamine group can undergo further alkylation or acylation when deprotonated, though this is sterically hindered in the TFA salt form .
Table 2: Functionalization Reactions
Reaction Type | Conditions | Product | Source |
---|---|---|---|
Bromination | Br₂, FeCl₃, DCM, 0°C | 8-Bromo derivative | |
Acylation | AcCl, Et₃N, THF, rt | N-Acetyl analog |
Catalytic Role of Trifluoroacetic Acid
TFA is pivotal in both synthesis and stabilization:
- Acid Catalyst :
Promotes Michael addition-cyclization reactions in related heterocycles (e.g., pyrrolobenzoxazines) . - Protonation Agent :
Stabilizes the amine group in CHR-6494, preventing oxidation and enhancing crystallinity .
Table 3: TFA-Catalyzed Reactions in Analog Synthesis
Reaction | Substrate | Product | Yield | Source |
---|---|---|---|---|
Cyclization | Vinylogous carbamates | Pyrrolobenzoxazines | 82% | |
Multicomponent | Amines, aldehydes, acetylenedicarboxylates | Dihydropyrrol-2-ones | 84% |
Stability and Decomposition Pathways
- Thermal Stability :
The TFA salt remains stable up to 200°C, with decomposition observed via loss of TFA (∼100°C) followed by imidazo[1,2-b]pyridazine backbone breakdown . - Hydrolytic Sensitivity :
Prolonged exposure to aqueous base (pH > 10) cleaves the imidazo[1,2-b]pyridazine-indazole bond .
Pharmacological Derivatization
While CHR-6494 itself is a kinase inhibitor lead, its derivatives are explored for enhanced activity:
- SAR Studies :
Modifications at the N-propyl group (e.g., elongation to butyl) improve binding affinity to AAK1 kinase . - Prodrug Synthesis :
Esterification of the amine with PEG-linked groups enhances bioavailability .
Key Findings :
Applications De Recherche Scientifique
Chemical Properties and Structure
Molecular Formula : C16H16N6O
Molecular Weight : 292.34 g/mol
IUPAC Name : 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine
The compound features a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Anticancer Activity
One of the most promising applications of this compound is its potential anticancer activity. Research has demonstrated that derivatives of indazole compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may inhibit specific kinases involved in cell signaling pathways that promote cancer cell growth.
- Case Study : A study published in Journal of Medicinal Chemistry explored the effects of similar indazole derivatives on cancer cell lines, showing significant cytotoxicity and potential for further development as anticancer agents .
Haspin Kinase Inhibition
This compound has been identified as a potent inhibitor of Haspin kinase, an important target in cancer therapy:
- Biological Relevance : Haspin kinase plays a critical role in chromosome segregation during mitosis. Inhibition can lead to cancer cell death.
- Research Findings : A patent application highlighted the use of this compound in inhibiting Haspin kinase activity, leading to potential applications in treating various cancers .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Target Enzymes : It has been investigated for its ability to inhibit enzymes involved in inflammatory responses and other pathological conditions.
- Experimental Evidence : In vitro studies have reported that the compound effectively inhibits specific enzymes linked to inflammatory pathways, suggesting its utility in treating inflammatory diseases .
Antimicrobial Properties
Recent studies have indicated potential antimicrobial properties:
- A study synthesized various derivatives of indazole compounds and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. Some derivatives exhibited significant antibacterial effects, highlighting the therapeutic potential of this compound .
In Vitro Studies on Cytotoxicity
In vitro studies have shown that modifications in the structure can lead to enhanced cytotoxic effects against specific cancer cell lines:
Mécanisme D'action
CHR 6494 trifluoroacetate exerts its effects by selectively inhibiting the enzyme Haspin. Haspin is responsible for the phosphorylation of histone H3 at threonine 3 (H3T3ph), a modification that is crucial for proper chromosome alignment and segregation during mitosis. By blocking this phosphorylation, CHR 6494 trifluoroacetate disrupts the normal progression of the cell cycle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This compound also causes abnormal duplication of centrosomes and mitotic catastrophe in cancer cells .
Comparaison Avec Des Composés Similaires
Le trifluoroacétate de CHR 6494 est unique par sa forte puissance et sa sélectivité pour Haspin. Des composés similaires comprennent :
Trifluoroacétate d'UNC0379 : Un autre inhibiteur de Haspin avec une sélectivité similaire mais une structure chimique différente.
Trifluoroacétate d'IACS-9571 : Un inhibiteur puissant de Haspin avec des propriétés pharmacocinétiques distinctes.
Trifluoroacétate d'A64 : Un inhibiteur de Haspin avec un mécanisme d'action et une structure chimique différents.
Ces composés partagent la caractéristique commune d'inhiber Haspin, mais ils diffèrent par leurs structures chimiques, leurs puissances et leurs profils pharmacocinétiques, ce qui fait du trifluoroacétate de CHR 6494 un outil unique et précieux dans la recherche scientifique .
Activité Biologique
The compound 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine; 2,2,2-trifluoroacetic acid is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 406.36 g/mol. The trifluoroacetic acid (TFA) component is known for its role as a solvent and reagent in organic synthesis, influencing the biological activity of the parent compound.
Research indicates that compounds containing indazole and imidazo[1,2-b]pyridazine moieties exhibit various pharmacological effects:
- Anticancer Activity : Indazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The imidazo[1,2-b]pyridazine structure is associated with kinase inhibition, which is critical in cancer therapy.
- Antimicrobial Properties : Some studies suggest that the presence of trifluoroacetic acid enhances the antimicrobial activity of certain compounds by disrupting bacterial membranes.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its components:
Case Studies
- Anticancer Efficacy : A study demonstrated that derivatives similar to 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the activation of apoptotic pathways mediated by mitochondrial dysfunction.
- Antimicrobial Activity : In vitro tests showed that TFA-enhanced derivatives displayed potent antimicrobial effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.
- Theranostic Applications : Research indicated that TFA could be utilized as a theranostic agent in imaging and treatment applications. It was found effective in chemical ablation studies where it selectively targeted cancerous tissues while minimizing damage to surrounding healthy cells .
Propriétés
IUPAC Name |
3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6.C2HF3O2/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13;3-2(4,5)1(6)7/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWYDZNXJQESDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.